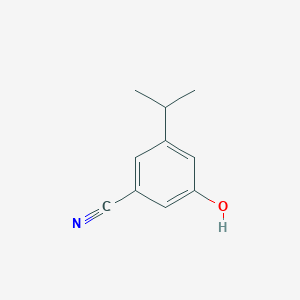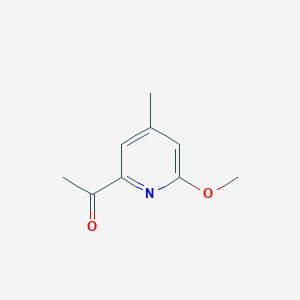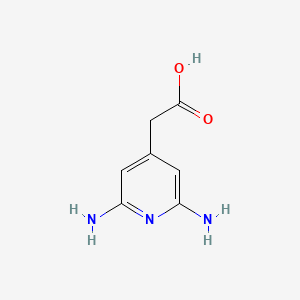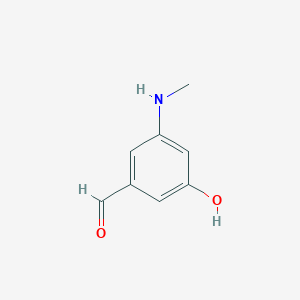
3-Hydroxy-5-(methylamino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group at the third position and a methylamino group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzaldehyde, followed by reduction of the nitro group to an amino group, and subsequent methylation to introduce the methylamino group. The reaction conditions typically involve the use of strong acids for nitration, reducing agents such as hydrogen gas or metal catalysts for reduction, and methylating agents like methyl iodide for the final step.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential for optimizing yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-5-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methylamino groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: 3-Hydroxy-5-(methylamino)benzoic acid.
Reduction: 3-Hydroxy-5-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Hydroxy-5-(methylamino)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Hydroxy-5-(methylamino)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to its ability to disrupt cellular processes in microorganisms, such as cell wall synthesis or protein function.
類似化合物との比較
Similar Compounds
3-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain chemical reactions.
5-Methylamino-2-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups, leading to distinct chemical properties and reactivity.
4-Hydroxy-3-(methylamino)benzaldehyde: Another isomer with different functional group positions, affecting its chemical behavior and applications.
Uniqueness
3-Hydroxy-5-(methylamino)benzaldehyde is unique due to the specific positioning of its functional groups, which allows for unique reactivity patterns and potential applications in various fields. Its combination of hydroxyl and methylamino groups provides a versatile platform for further chemical modifications and the development of novel compounds with desired properties.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
3-hydroxy-5-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-7-2-6(5-10)3-8(11)4-7/h2-5,9,11H,1H3 |
InChIキー |
HRACSMYXDKYSKG-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=CC(=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



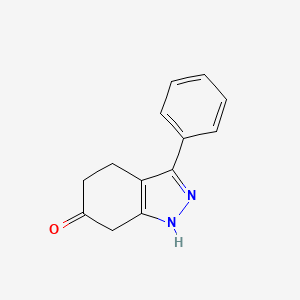


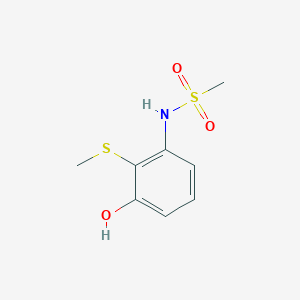
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
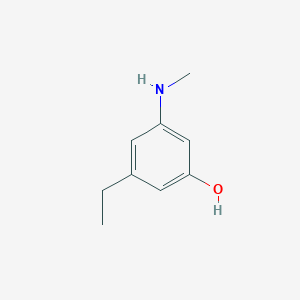
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
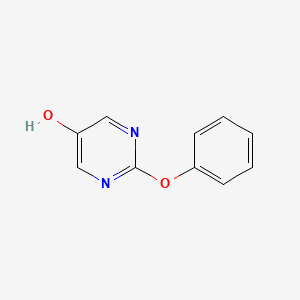
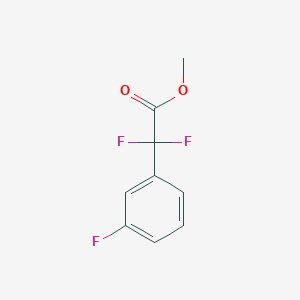
![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)
